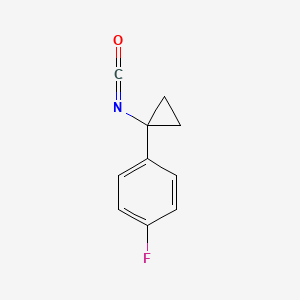

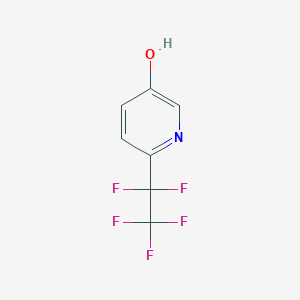

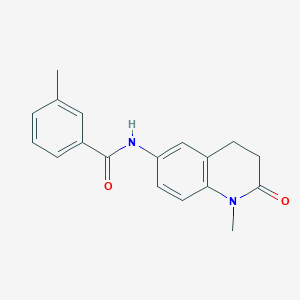

1-氟-4-(1-异氰酸环丙基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Preparation and Reactivity of Cyclopropabenzenes

Synthesis Analysis The research presented in the first paper details the synthesis of a series of 3,4-disubstituted and 3,4-fused 1,1-difluorocyclopropabenzenes, which are closely related to the compound of interest, 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene. These compounds, including the highly strained 1,1-difluoro-3,4-dihydro-1H-cyclobuta[a]cyclopropa[d]benzene, were successfully synthesized and characterized. The process involved the dissolution of these difluoro derivatives in fluorosulfonic acid to afford the corresponding fluoro cations .

Molecular Structure Analysis The molecular structures of the synthesized cyclopropabenzenes were analyzed using NMR spectroscopy. The paper reports data from 1H-, 19F-, and 13C-NMR, which provide insights into the electronic environment of the hydrogen, fluorine, and carbon atoms within the molecules. This information is crucial for understanding the reactivity and stability of the cyclopropabenzenes and can be extrapolated to similar compounds like 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene .

Chemical Reactions Analysis The reactivity of the cyclopropabenzenes was explored through their interaction with fluorosulfonic acid, which led to the formation of fluoro cations. These cations are likely to be highly reactive intermediates that could participate in further chemical transformations. The study does not directly address the chemical reactions of 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene, but the behavior of the difluoro derivatives in the presence of a strong acid provides valuable information about the potential reactivity of similar compounds .

Physical and Chemical Properties Analysis While the first paper does not provide explicit details on the physical properties such as melting point, boiling point, or solubility, the chemical properties of the synthesized cyclopropabenzenes can be inferred from the NMR data and their reactivity with fluorosulfonic acid. The stability of the cations and the precursors under different conditions would be an important aspect of the physical and chemical properties analysis .

Isomerization of Diterpenoids

Synthesis Analysis The second paper discusses the isomerization of a complex diterpenoid under the action of fluorosulfonic acid. Although the compound studied is not directly related to 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene, the mechanism of cyclopropane ring opening observed in this study could provide insights into the behavior of cyclopropyl groups in the presence of strong acids .

Molecular Structure Analysis The isomerization products were identified as different structural isomers, indicating the flexibility of the cyclopropane ring system under acidic conditions. This could suggest that the cyclopropyl group in 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene might also undergo structural rearrangements under similar conditions .

Chemical Reactions Analysis The study shows that the cyclopropane ring can open at all three carbon-carbon bonds, leading to various isomerization products. The temperature-dependent nature of these reactions highlights the importance of reaction conditions in dictating the outcome of such transformations. This knowledge could be applied to predict the chemical behavior of 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene when subjected to strong acids .

Physical and Chemical Properties Analysis The paper does not provide specific physical property data for the compounds studied. However, the chemical properties, such as the susceptibility of the cyclopropane ring to open under acidic conditions, are well-documented. This property is relevant to the analysis of 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene, as it also contains a cyclopropyl group that may exhibit similar reactivity .

科学研究应用

光物理过程

对与 1-氟-4-(1-异氰酸环丙基)苯密切相关的氟(三氟甲基)苯的研究已经对其光物理过程有了重要的见解。这些化合物在不同波长下表现出不同的荧光产率,表明在光化学和光学和电子器件的材料科学中具有潜在的应用 (Al-ani, 1973)。

氟化化合物的合成

另一个应用是在氟化化合物的合成中。一项关于制备 3,4-稠合环丙苯的研究突出了各种 1,1-二氟环丙苯的合成,展示了氟化化合物在有机合成中以及在药物和农用化学品中的多功能性 (Müller & Rodriguez, 1986)。

光化学电环化

包括与 1-氟-4-(1-异氰酸环丙基)苯类似的化合物的氟苯已经过研究,以了解它们的光化学 4π-电环化。这项研究表明在开发由光驱动的选择性化学反应中的潜在应用,这在有机合成和材料加工中很有用 (Li & Lopez, 2022)。

液晶材料

对与 1-氟-4-(1-异氰酸环丙基)苯在结构上相似的化合物(如 1,4-双[(3‘-氟-4‘-正烷氧基苯基)乙炔基]甲苯)的研究已经证明在液晶材料的制备中具有应用。这些材料在显示技术和高级光学中具有潜在用途 (Pugh et al., 1997)。

荧光猝灭

对相关氟(三氟甲基)苯中荧光猝灭的研究可能对开发传感和成像技术具有影响,其中荧光猝灭起着至关重要的作用 (Al-ani, 1973)。

微波辅助合成

使用微波辐射由 4-氟-1-酰基苯合成氨基酰苯衍生物证明了氟化化合物在促进高效和快速化学合成中的作用,该技术在药物化学和工业加工中很有价值 (Xiao-chun, 2008)。

作用机制

Mode of Action

Isocyanates can react with a variety of biological molecules, including proteins and DNA, potentially leading to various biological effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-Fluoro-4-(1-isocyanatocyclopropyl)benzene” are currently unknown. These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination .

Result of Action

The potential reactivity of the isocyanate group suggests that it could cause modifications to cellular proteins or DNA, but specific effects would depend on the precise nature of these modifications and the specific cellular context .

属性

IUPAC Name |

1-fluoro-4-(1-isocyanatocyclopropyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-9-3-1-8(2-4-9)10(5-6-10)12-7-13/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZKONJHSGAYCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)N=C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-(1-isocyanatocyclopropyl)benzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

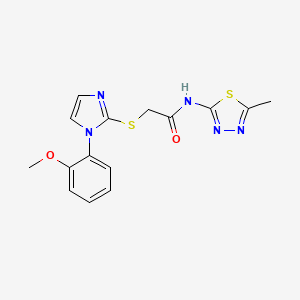

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3012319.png)

![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)

![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)